molecular formula C15H16O4 B1253508 (S)-Auraptenol CAS No. 51559-35-4

(S)-Auraptenol

Cat. No.: B1253508
CAS No.: 51559-35-4
M. Wt: 260.28 g/mol
InChI Key: SQSRYWNOKPJENY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Auraptenol is a naturally occurring compound found in various citrus fruits. It belongs to the class of coumarins, which are known for their diverse biological activities. This compound has garnered significant attention due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Auraptenol typically involves the use of starting materials such as umbelliferone and prenyl bromide. The reaction is carried out under basic conditions, often using potassium carbonate as a base in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound can be achieved through the extraction from natural sources, such as citrus peels, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be performed using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Auraptenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form auraptene, a compound with enhanced biological activity.

    Reduction: Reduction of this compound can yield dihydroauraptenol.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reactions are typically carried out in the presence of bases like potassium carbonate or sodium hydroxide.

Major Products

    Auraptene: Formed through oxidation.

    Dihydroauraptenol: Formed through reduction.

    Various derivatives: Formed through substitution reactions.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other bioactive compounds.

    Biology: Studied for its role in modulating biological pathways and its potential as a natural pesticide.

    Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties. It has shown promise in inhibiting the growth of cancer cells and reducing inflammation.

    Industry: Utilized in the formulation of natural health products and cosmetics due to its beneficial properties.

Mechanism of Action

The mechanism of action of (S)-Auraptenol involves its interaction with various molecular targets and pathways:

    Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2).

    Antioxidant: It scavenges free radicals and enhances the activity of antioxidant enzymes.

    Anticancer: It induces apoptosis in cancer cells by modulating signaling pathways, such as the PI3K/Akt pathway.

Comparison with Similar Compounds

Similar Compounds

    Umbelliferone: A precursor in the synthesis of (S)-Auraptenol, known for its antioxidant properties.

    Auraptene: An oxidized form of this compound with enhanced biological activity.

    Dihydroauraptenol: A reduced form of this compound with similar biological properties.

Uniqueness

This compound stands out due to its specific stereochemistry, which contributes to its unique biological activities. Its ability to undergo various chemical transformations also makes it a versatile compound for further research and development.

Properties

IUPAC Name

8-(2-hydroxy-3-methylbut-3-enyl)-7-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-9(2)12(16)8-11-13(18-3)6-4-10-5-7-14(17)19-15(10)11/h4-7,12,16H,1,8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSRYWNOKPJENY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(CC1=C(C=CC2=C1OC(=O)C=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00537563
Record name 8-(2-Hydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00537563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (S)-Auraptenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030854
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

51559-35-4, 1221-43-8
Record name 8-(2-Hydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00537563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-Auraptenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030854
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

109 - 110 °C
Record name (S)-Auraptenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030854
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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